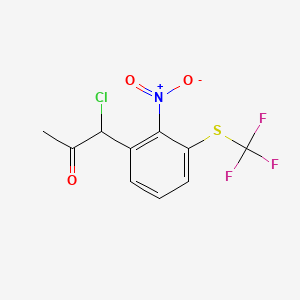
(5-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound that features a biphenyl core substituted with a chloro group, a trifluoromethoxy group, and a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized via a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Substituents: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using chlorine gas or a chlorinating agent, while trifluoromethoxylation can be performed using trifluoromethoxy reagents.
Hydroxyacetic Acid Moiety Addition: The hydroxyacetic acid moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a hydroxyacetic acid group.
Industrial Production Methods
Industrial production of (5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of (5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
(5-Chloro-4-fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid: Similar biphenyl core with different substituents.
(5-Chloro-4-fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid: Another biphenyl derivative with a boronic acid group.
Uniqueness
(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is unique due to the presence of the hydroxyacetic acid moiety, which imparts distinct chemical and biological properties. This differentiates it from other biphenyl derivatives and makes it a valuable compound for various applications.
属性
分子式 |
C15H10ClF3O4 |
|---|---|
分子量 |
346.68 g/mol |
IUPAC 名称 |
2-[3-chloro-5-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10ClF3O4/c16-11-6-9(5-10(7-11)13(20)14(21)22)8-1-3-12(4-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI 键 |
YPWVRFYNVDCBFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)C(C(=O)O)O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)

![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)





